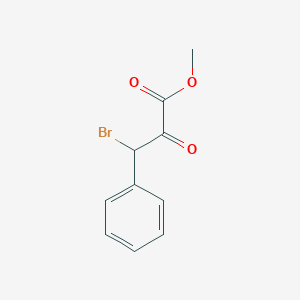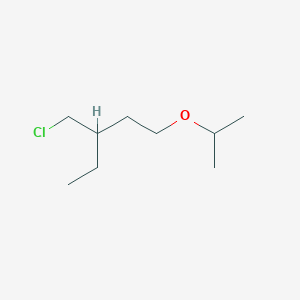![molecular formula C27H28ClN3O B13651759 5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)
5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,3,3-TriMethyl-6’-(piperiDin-1-yl)spiro[indoline-2,3’-Naphtho[2,1-b][1,4]oxazine] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves the fusion of an indoline and a naphthoxazine moiety.
Vorbereitungsmethoden
The synthesis of 5-Chloro-1,3,3-TriMethyl-6’-(piperiDin-1-yl)spiro[indoline-2,3’-Naphtho[2,1-b][1,4]oxazine] typically involves multiple steps, starting with the preparation of the indoline and naphthoxazine precursors. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spiro linkage. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and piperidine sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,3,3-TriMethyl-6’-(piperiDin-1-yl)spiro[indoline-2,3’-Naphtho[2,1-b][1,4]oxazine] has several scientific research applications:
Chemistry: It is used as a model compound in studies of spiro compounds and their reactivity.
Biology: Research into its potential biological activities, including antimicrobial and anticancer properties, is ongoing.
Industry: Used in the development of photochromic materials and dyes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various chemical and biological effects. The spiro structure allows for unique interactions with enzymes and receptors, potentially influencing biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant activity in photochemical processes .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5-Chloro-1,3,3-TriMethyl-6’-(piperiDin-1-yl)spiro[indoline-2,3’-Naphtho[2,1-b][1,4]oxazine] stands out due to its unique spiro structure and the presence of both indoline and naphthoxazine moieties. Similar compounds include:
- 1,3,3-Trimethyl-6’-(piperidin-1-yl)spiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
- 5-Chloro-2-methylene-1,3,3-trimethylindoline These compounds share structural similarities but differ in specific functional groups and reactivity, making 5-Chloro-1,3,3-TriMethyl-6’-(piperiDin-1-yl)spiro[indoline-2,3’-Naphtho[2,1-b][1,4]oxazine] unique in its applications and properties .
Eigenschaften
Molekularformel |
C27H28ClN3O |
|---|---|
Molekulargewicht |
446.0 g/mol |
IUPAC-Name |
5'-chloro-1',3',3'-trimethyl-6-piperidin-1-ylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] |
InChI |
InChI=1S/C27H28ClN3O/c1-26(2)21-15-18(28)11-12-22(21)30(3)27(26)17-29-25-20-10-6-5-9-19(20)23(16-24(25)32-27)31-13-7-4-8-14-31/h5-6,9-12,15-17H,4,7-8,13-14H2,1-3H3 |
InChI-Schlüssel |
GYUZHNKXZJGPSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCCCC6)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



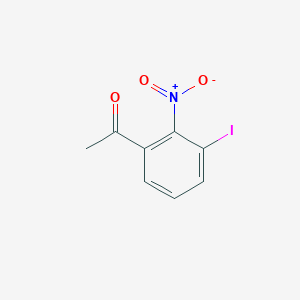
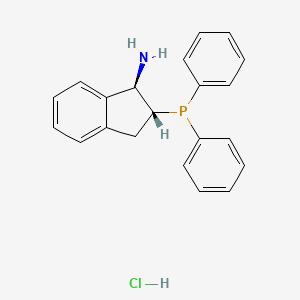
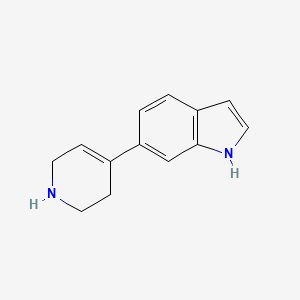
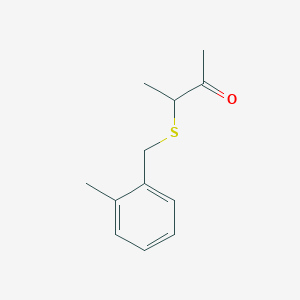
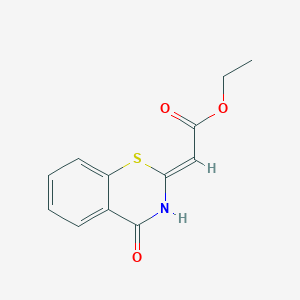
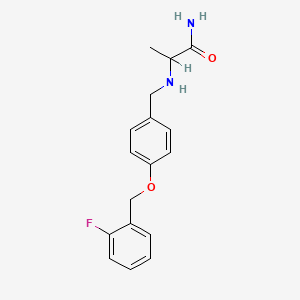
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
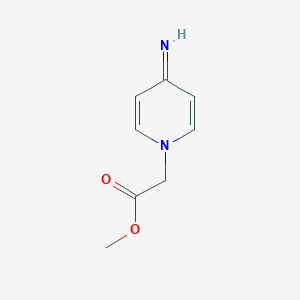
![7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13651732.png)
![(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt](/img/structure/B13651734.png)

